molecular formula C11H19F2N3O B11728686 4-({[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}amino)butan-1-ol

4-({[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}amino)butan-1-ol

Cat. No.: B11728686
M. Wt: 247.28 g/mol
InChI Key: HKHXRKURGDLBQV-UHFFFAOYSA-N
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Description

4-({[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}amino)butan-1-ol is a chemical compound with a complex structure that includes a pyrazole ring, a difluoroethyl group, and a butanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}amino)butan-1-ol typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-amine with butanal under specific conditions to form the desired compound . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction progress and ensure consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

4-({[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}amino)butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

4-({[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}amino)butan-1-ol has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-({[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}amino)butan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}amino)butan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H19F2N3O

Molecular Weight

247.28 g/mol

IUPAC Name

4-[[1-(2,2-difluoroethyl)-5-methylpyrazol-4-yl]methylamino]butan-1-ol

InChI

InChI=1S/C11H19F2N3O/c1-9-10(6-14-4-2-3-5-17)7-15-16(9)8-11(12)13/h7,11,14,17H,2-6,8H2,1H3

InChI Key

HKHXRKURGDLBQV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CC(F)F)CNCCCCO

Origin of Product

United States

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